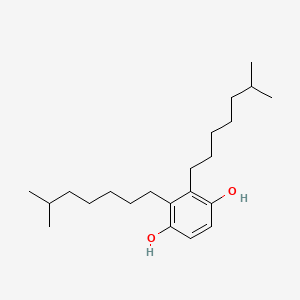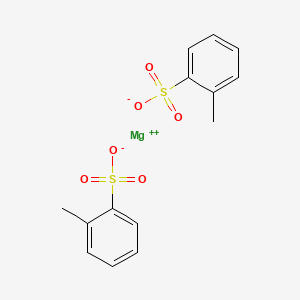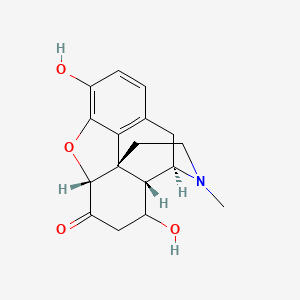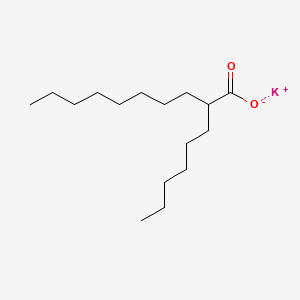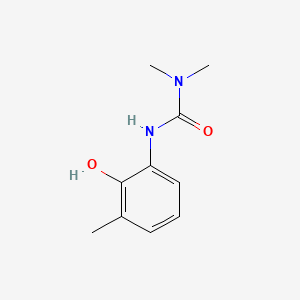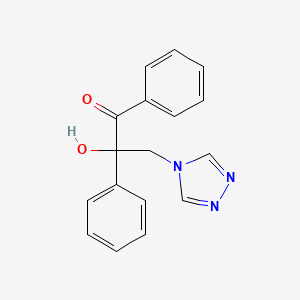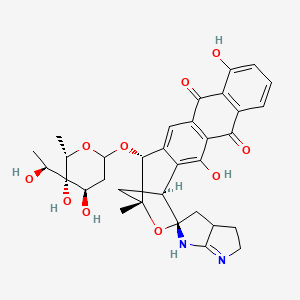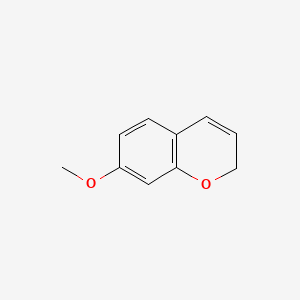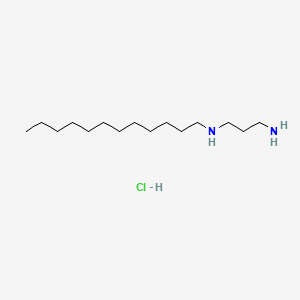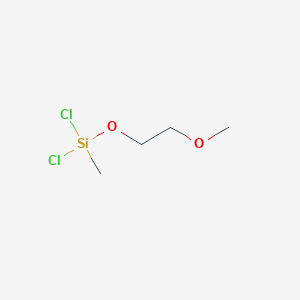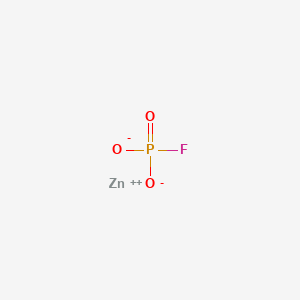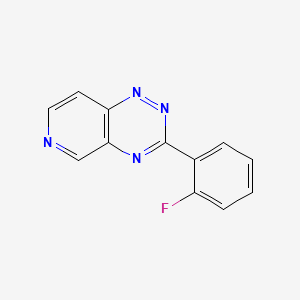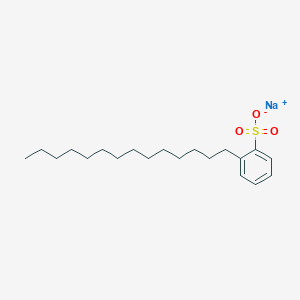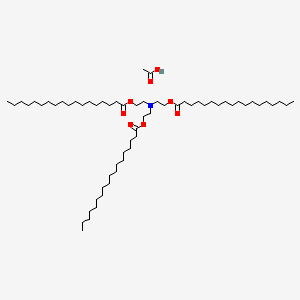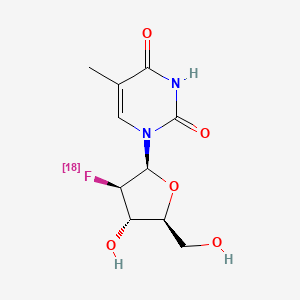
Clevudine F-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clevudine itself is a nucleoside reverse transcriptase inhibitor used primarily for the treatment of hepatitis B virus (HBV) infection . The addition of fluorine-18, a positron-emitting isotope, allows for its use in positron emission tomography (PET) imaging, making it a valuable tool in both medical diagnostics and research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clevudine F-18 involves the incorporation of fluorine-18 into the clevudine molecule. This is typically achieved through nucleophilic substitution reactions. The process begins with the preparation of [18F]fluoride, which is generated in a cyclotron. The [18F]fluoride is then activated and used to substitute a leaving group in a precursor molecule, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound requires a cyclotron for the production of [18F]fluoride. The synthesis is carried out in automated modules to ensure high radiochemical yields and purity. The process involves azeotropic drying of [18F]fluoride, followed by nucleophilic substitution under anhydrous conditions .
化学反応の分析
Types of Reactions
Clevudine F-18 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis, where [18F]fluoride replaces a leaving group in the precursor molecule.
Oxidation and Reduction: These reactions are not typically involved in the synthesis of this compound but may be relevant in its metabolic pathways.
Common Reagents and Conditions
Major Products
The major product of these reactions is this compound, which is used for PET imaging. By-products may include unreacted precursor molecules and other radiolabeled compounds, which are typically removed through purification processes .
科学的研究の応用
Clevudine F-18 has a wide range of scientific research applications, including:
Medical Diagnostics: Used in PET imaging to study cellular proliferation, particularly in cancer research.
Pharmacology: Helps in understanding the mechanism of action of nucleoside analogues and their interactions with cellular enzymes.
作用機序
Clevudine F-18 exerts its effects by mimicking the natural nucleoside thymidine. It is phosphorylated by cellular kinases to its active triphosphate form, which inhibits viral DNA synthesis by incorporating into the viral DNA and causing chain termination . The fluorine-18 label allows for its detection in PET imaging, providing insights into its distribution and uptake in tissues .
類似化合物との比較
Similar Compounds
[18F]-d-FMAU: Another fluorine-18 labeled nucleoside analogue used in PET imaging.
[18F]FLT: A thymidine analogue used to image cellular proliferation.
Entecavir and Lamivudine: Other nucleoside analogues used in the treatment of HBV.
Uniqueness
Clevudine F-18 is unique due to its dual role as both an antiviral agent and a PET imaging agent. Its ability to be radiolabeled with fluorine-18 allows for non-invasive imaging of its distribution and uptake, providing valuable information for both clinical and research applications .
特性
CAS番号 |
1027764-69-7 |
|---|---|
分子式 |
C10H13FN2O5 |
分子量 |
259.22 g/mol |
IUPAC名 |
1-[(2S,3R,4S,5S)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1/i11-1 |
InChIキー |
GBBJCSTXCAQSSJ-HMQZJZAASA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)[18F] |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


